2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-13-5-7-15(8-6-13)17-9-10-18(22)21(20-17)12-14-3-2-4-16(19)11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYRJOBCIXQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 3-fluorobenzyl halides and suitable nucleophiles.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation reactions using p-tolyl halides and Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or tolyl rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenated benzyl or tolyl derivatives, nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Biological Applications
1. Enzyme Inhibition
Recent studies have highlighted the potential of pyridazinone derivatives, including 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, as inhibitors of acetylcholinesterase (AChE). AChE is a critical enzyme in the pathophysiology of Alzheimer's disease, where its inhibition can lead to increased levels of acetylcholine, thereby improving cognitive function. Research indicates that this compound may exhibit significant inhibitory activity against AChE, making it a candidate for further development as a therapeutic agent for Alzheimer's disease .
2. Monoamine Oxidase Inhibition
Another area of interest is the compound's potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. MAO-B inhibitors are valuable in treating neurodegenerative disorders such as Parkinson's disease. Studies have shown that certain pyridazinone derivatives can selectively inhibit MAO-B with high potency, suggesting that this compound may similarly possess these properties .
Corrosion Inhibition
1. Corrosion Inhibitor Performance
The compound has also been investigated for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. Research indicates that pyridazinone derivatives can adsorb onto metal surfaces, forming protective layers that reduce corrosion rates. The thermodynamic characterization of such compounds suggests a strong interaction with the metal surface, enhancing their efficacy as corrosion inhibitors .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways and physiological responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which can be useful in anticancer therapies.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) :
Chlorine at position 5 increases electrophilicity, enhancing reactivity in nucleophilic substitutions. However, this may reduce solubility compared to fluorine-substituted analogs due to higher lipophilicity . - 2-(3-Fluorobenzyl) vs. 2-(2-Fluorobenzyl) Isomers :
Positional isomerism of fluorine on the benzyl group affects electronic distribution. The 3-fluorobenzyl group in the target compound may offer better steric compatibility with hydrophobic binding pockets compared to the 2-fluorobenzyl isomer (CAS: 941972-53-8), which could exhibit altered dipole moments .
Aromatic and Heterocyclic Substituents
- In contrast, the p-tolyl group in the target compound provides steric bulk and lipophilicity, favoring membrane permeability .
Physicochemical and Crystallographic Properties
Key Observations:
- Solubility : Fluorine and methyl groups (e.g., p-tolyl) improve solubility in polar solvents compared to chlorine or trifluoromethyl groups .
- Crystallinity: The monoclinic crystal system observed in trifluoromethyl-substituted derivatives suggests dense molecular packing due to strong van der Waals interactions, which may correlate with enhanced thermal stability .
Biological Activity
2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, which has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyridazinone core with a 3-fluorobenzyl group and a p-tolyl group, which enhance its lipophilicity and stability, making it a candidate for medicinal chemistry applications .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyridazinones possess antimicrobial properties, indicating that this compound may also exhibit similar effects .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is crucial in treating various chronic diseases.
- Anticancer Potential : Preliminary studies suggest that pyridazinone derivatives can inhibit cancer cell proliferation, positioning this compound as a potential anticancer agent .
The mechanism of action for this compound likely involves interactions with specific molecular targets. These interactions can modulate enzyme activity or receptor functions, contributing to its biological effects. For instance, its structural components may enable it to bind effectively to target proteins involved in disease pathways .
Case Studies and Experimental Data
-
Monoamine Oxidase Inhibition :
- A study on related pyridazinones demonstrated potent inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B. Compounds with similar structures showed IC50 values in the low micromolar range, suggesting that this compound could exhibit comparable inhibitory effects on MAO-B, which is relevant for neurodegenerative diseases like Alzheimer’s .
-
Cytotoxicity Studies :
- In vitro cytotoxicity assays indicated varying degrees of toxicity among pyridazinone derivatives. For example, some derivatives displayed significant cytotoxic effects at higher concentrations while maintaining lower toxicity at therapeutic levels. This suggests that further optimization of the structure could enhance its safety profile while retaining efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-(3-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one | Chlorine atom instead of fluorine | Moderate antimicrobial activity |
| 2-(3-bromobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one | Bromine atom instead of fluorine | Lower anti-inflammatory effects |
| 2-(3-methylbenzyl)-6-(p-tolyl)pyridazin-3(2H)-one | Methyl group instead of fluorine | Reduced anticancer potential |
The presence of the fluorine atom in this compound enhances its bioavailability and stability compared to related compounds with chlorine or bromine substitutions .
Q & A
Q. What are the common synthetic routes for 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Reacting pyridazinone precursors (e.g., 6-(p-tolyl)pyridazin-3(2H)-one) with fluorinated benzyl halides in the presence of a base (e.g., sodium ethoxide) to facilitate nucleophilic substitution .
- Purification : Chromatography or recrystallization from ethanol/methanol to isolate the product with >95% purity .
- Optimization : Adjusting solvent polarity (e.g., DMF for high-temperature reactions), catalyst load (e.g., palladium for cross-coupling), and reaction time (12–24 hours) to maximize yield .
Table 1: Synthetic Route Comparison
| Method | Precursors | Yield (%) | Purity Technique |
|---|---|---|---|
| Nucleophilic Substitution | 6-(p-tolyl)pyridazinone + 3-fluorobenzyl bromide | 68 | Column Chromatography |
| Multi-Step Condensation | Hydrazine derivatives + Ketones | 72 | Recrystallization |
Q. How is the compound characterized post-synthesis, and what spectroscopic markers are critical?
Methodological Answer: Characterization involves:
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays .
- Stability : Store at –20°C under inert gas (argon) to prevent oxidation. Stability in PBS buffer should be verified via HPLC over 24 hours .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
Methodological Answer: Discrepancies in bond angles or torsional conformations can be addressed by:
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve disorder in aromatic rings using high-resolution data (R-factor < 0.06) and constrained refinement .
- DFT Calculations : Compare experimental vs. computed geometries (e.g., Gaussian09 with B3LYP/6-31G**) to validate deviations .
- Temperature-Dependent Studies : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .
Q. What strategies optimize the compound’s bioactivity based on structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF3) at the benzyl position to enhance enzyme binding (e.g., phosphodiesterase inhibition) .
- Bioisosteric Replacement : Replace the p-tolyl group with thiophene to improve metabolic stability while retaining activity .
- In Silico Docking : Use AutoDock Vina to predict interactions with targets (e.g., COX-2 or PDE4) and prioritize analogs .
Q. How can researchers reconcile contradictory reports on this compound’s biological activity?
Methodological Answer:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., RAW264.7 for anti-inflammatory assays) and control compounds .
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) to identify outliers and quantify effect sizes .
- Structural Analogs : Compare activity trends across derivatives to isolate substituent-specific effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
Methodological Answer:
- Reaction Monitoring : Use TLC or in situ IR to identify incomplete reactions or side products .
- Scale-Up Adjustments : Pilot small-scale reactions (1 mmol → 10 mmol) to assess reproducibility. Yields often drop by 5–10% at larger scales due to mixing inefficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
